![molecular formula C18H20O2 B14252256 2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol CAS No. 438534-02-2](/img/structure/B14252256.png)
2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol is an organic compound with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol . This compound is known for its unique structure, which includes a methoxy group and a trimethylphenyl group attached to a phenol ring. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol typically involves the reaction of 2-methoxyphenol with 3,4,5-trimethylbenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.
Analyse Chemischer Reaktionen
2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway and inhibiting the MDM2 protein . This leads to cell cycle arrest and programmed cell death, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol can be compared with similar compounds such as:
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol: This compound has additional methoxy groups, which may alter its chemical reactivity and biological activity.
Combrestatin A4: A structurally related compound known for its potent anticancer properties.
2-Methoxy-5-[(methylamino)methyl]phenol:
Eigenschaften
CAS-Nummer |
438534-02-2 |
|---|---|
Molekularformel |
C18H20O2 |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
2-methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol |
InChI |
InChI=1S/C18H20O2/c1-12-9-16(10-13(2)14(12)3)6-5-15-7-8-18(20-4)17(19)11-15/h5-11,19H,1-4H3 |
InChI-Schlüssel |
RYPSSPOIYQFPDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C)C)C=CC2=CC(=C(C=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



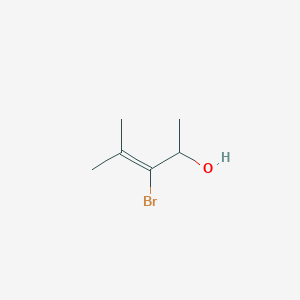
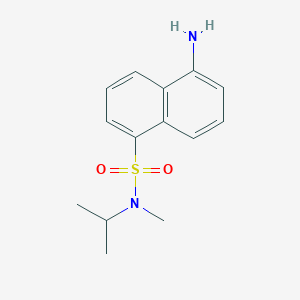
![Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis-](/img/structure/B14252202.png)

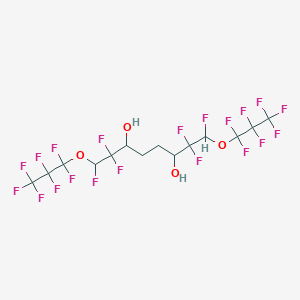
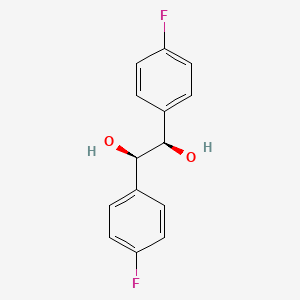
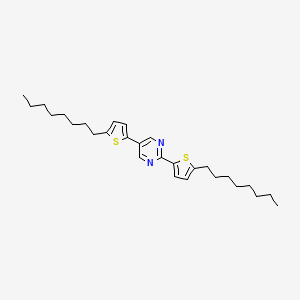
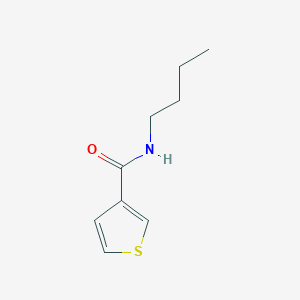
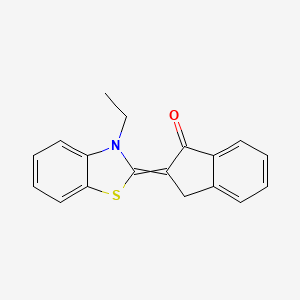
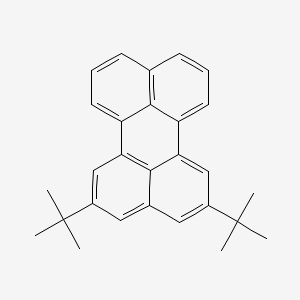
![1,4-Bis[(6-chloropyridin-3-yl)methyl]piperazine](/img/structure/B14252235.png)
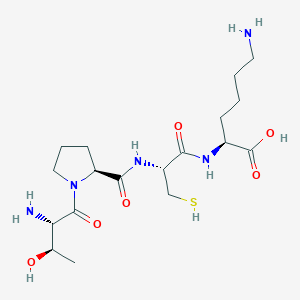
![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-](/img/structure/B14252249.png)
